(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
This compound is an acrylamide derivative featuring a 4,6-difluorobenzo[d]thiazol-2-yl moiety linked to a 3,4-dimethoxyphenyl group via an α,β-unsaturated carbonyl system. The acrylamide backbone introduces rigidity and planar geometry, critical for molecular recognition in enzyme binding .
Key identifiers:
- CAS No: 868368-65-4
- Synonyms: N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide (note: slight nomenclature variation in sources) .
Properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-13-5-3-10(7-14(13)25-2)4-6-16(23)21-18-22-17-12(20)8-11(19)9-15(17)26-18/h3-9H,1-2H3,(H,21,22,23)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACLBSDOVNUAY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of acrylamides and features a unique structure characterized by:
- Molecular Formula : C18H16F2N2O3S
- Molecular Weight : 382.4 g/mol
- IUPAC Name : (E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
The presence of difluoro and methoxy groups is believed to enhance its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Study Findings : A study exploring the antibacterial activity of acrylamide derivatives reported intermediate effectiveness against antibiotic-resistant bacterial strains. The results suggest that structural modifications can lead to enhanced antibacterial efficacy .
Anticancer Activity
In vitro studies have also suggested potential anticancer properties. The mechanism of action may involve:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various pathways.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancerous cells, contributing to their potential as anticancer agents.
A review highlighted benzothiazole-based compounds' role in targeting cancer cells, suggesting that the incorporation of specific substituents could enhance their therapeutic profile .
Case Studies and Research Findings
- Synthesis and Characterization : A study on the synthesis of acrylamide derivatives demonstrated the successful formation of compounds with varying biological activities. The characterization included melting points and spectral analysis, confirming the structural integrity of synthesized products .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might interact with key enzymes or receptors involved in disease pathways. This interaction can modulate signaling pathways critical for cell survival and proliferation .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity:
Research indicates that compounds containing the benzo[d]thiazole moiety often demonstrate anticancer properties. The structural features of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide suggest potential interactions with cancer cell pathways. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties:
There is growing evidence that compounds similar to this compound exhibit antimicrobial activity. The presence of fluorine atoms in the structure may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial and fungal strains .
Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, studies have highlighted the potential for benzo[d]thiazole derivatives to inhibit kinases and other enzymes associated with inflammatory responses and cancer progression .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
Cancer Therapy:
The anticancer properties suggest its use in developing novel chemotherapeutic agents. Researchers are exploring its efficacy in combination therapies to enhance treatment outcomes for various cancers, including breast and colon cancer.
Infectious Diseases:
With demonstrated antimicrobial activity, this compound could be developed into new antibiotics or antifungal agents to combat resistant strains of pathogens. The need for new antimicrobial agents is critical due to the rise of antibiotic resistance globally.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzo[d]thiazole derivatives demonstrated that compounds with similar structures significantly reduced tumor growth in xenograft models. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro studies showed that this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three categories of analogs:
Category 1: Benzo[d]thiazol-2-yl Acetamides ()
Analysis :
- The target compound’s acrylamide group contrasts with the thiazolidinedione warhead in GB18–GB20, which is associated with hydrogen-bonding interactions (via C=O and NH groups) in enzyme binding .
Category 2: Thiazol-2-yl Acetamides ()
Analysis :
- Chlorine (electron-withdrawing) in the analog versus methoxy (electron-donating) in the target compound significantly alters electronic profiles.
- The acrylamide group in the target compound may enhance π-π stacking or hydrogen bonding compared to the simpler acetamide in .
Category 3: Acrylamide Derivatives ()
Analysis :
- Both share the acrylamide backbone, a feature critical for covalent or non-covalent target engagement in kinase inhibition .
- The target’s 3,4-dimethoxyphenyl group may improve blood-brain barrier penetration compared to bulkier pyridine-thiazole systems.
Physicochemical and Spectroscopic Comparisons
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
